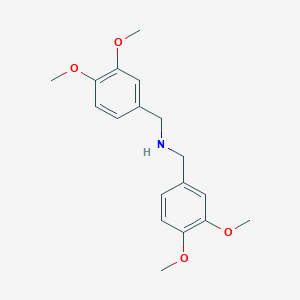

Bis(3,4-dimethoxybenzyl)amine

Description

Structure

3D Structure

Properties

CAS No. |

5634-21-9 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |

InChI |

InChI=1S/C18H23NO4/c1-20-15-7-5-13(9-17(15)22-3)11-19-12-14-6-8-16(21-2)18(10-14)23-4/h5-10,19H,11-12H2,1-4H3 |

InChI Key |

ZAHBSOCTGNBCSC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Bis 3,4 Dimethoxybenzyl Amine

Established Synthetic Routes to Bis(3,4-dimethoxybenzyl)amine

Reductive Amination Strategies for this compound Production

Reductive amination is a widely employed and versatile method for the formation of amines. This process typically involves the reaction of a carbonyl compound, in this case, 3,4-dimethoxybenzaldehyde (B141060), with an amine, followed by the reduction of the intermediate imine. In the synthesis of the symmetric this compound, 3,4-dimethoxybenzaldehyde can be reacted with ammonia (B1221849) or with 3,4-dimethoxybenzylamine (B142225) itself.

A common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxybenzylamine to form the corresponding imine, which is then reduced in situ. Various reducing agents can be employed for this transformation. A general procedure involves dissolving the aldehyde and amine in a suitable solvent, such as dichloromethane, followed by the addition of a reducing agent like sodium triacetoxyborohydride (B8407120) in the presence of acetic acid. arkat-usa.org This method has been reported to produce the desired secondary amine in high yields. arkat-usa.org Another example involves the reaction of 1,4-bis(3-aminopropyl)piperazine (B145938) with 3,4-dimethoxybenzaldehyde in the presence of sodium borohydride (B1222165) in ethanol (B145695) to yield the corresponding bis(3,4-dimethoxybenzyl)amino derivative. google.com

| Reactants | Reducing Agent | Solvent | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room temperature, overnight | 87% | arkat-usa.org |

| 3,4-Dimethoxybenzaldehyde, p-Anisidine | Sodium triacetoxyborohydride | Dichloromethane | Room temperature, overnight | 92% | arkat-usa.org |

| 1,4-Bis(3-aminopropyl)piperazine, 3,4-Dimethoxybenzaldehyde | Sodium borohydride | Absolute ethanol | Room temperature, 12h, then addition of NaBH4 | Not specified | google.com |

| 3,4-Dimethoxybenzaldehyde, Amine | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | Room temperature, overnight | High | researchgate.net |

Alkylation-Based Syntheses of this compound

Alkylation of a primary amine with a suitable alkyl halide is a fundamental method for synthesizing secondary amines. In the context of this compound, this would involve the reaction of 3,4-dimethoxybenzylamine with 3,4-dimethoxybenzyl chloride or bromide. A significant challenge in this approach is preventing overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com

To address this, specific reaction conditions and reagents have been developed to favor mono-N-alkylation. The use of cesium bases, such as cesium hydroxide, in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides. google.comorganic-chemistry.org This method offers high yields of secondary amines under mild conditions. google.com Another strategy involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to produce secondary amines. nih.gov

| Primary Amine | Alkylating Agent | Base/Promoter | Solvent | Conditions | Key Feature | Reference |

| Various primary amines | Various alkyl halides | Cesium hydroxide | DMSO or DMF | 23°C | Selective mono-N-alkylation | google.com |

| N-Aryl-N-aminopyridinium salts | Alkyl halides | - | - | One-pot reaction | Self-limiting alkylation | nih.gov |

| 3,4-Dimethoxybenzylamine | 3,4-Dimethoxybenzyl halide | Cesium hydroxide | DMSO or DMF | Mild | High selectivity for secondary amine | google.com |

Alternative Amine Coupling Reactions Employed in this compound Formation

Beyond traditional reductive amination and alkylation, other coupling reactions have been developed for the synthesis of secondary amines. One notable method is the ruthenium-catalyzed deaminative coupling of primary amines. marquette.edunih.gov This reaction allows for the formation of both symmetric and unsymmetric secondary amines. For instance, the self-coupling of 4-methoxybenzylamine (B45378) in the presence of a ruthenium catalyst and a specific ligand has been demonstrated. marquette.edu This methodology is chemoselective and avoids the use of reactive reagents and the formation of wasteful byproducts. nih.gov

Palladium-catalyzed C-N cross-coupling reactions also represent a powerful tool for the synthesis of arylated amines. acs.org While often used for creating aryl-alkyl or diaryl amines, these methods can be adapted for the synthesis of dibenzylamines.

Another approach involves the use of organoboranes. Primary amines can be converted to N-(benzoyloxy)amines, which then react with organoboranes like triethylborane (B153662) to yield secondary amines. acs.org

| Reaction Type | Catalyst/Promoter | Reactants | Key Features | Reference |

| Deaminative Coupling | Ruthenium complex with a catechol ligand | Two primary amines | Chemoselective, forms symmetric or unsymmetric secondary amines | marquette.edunih.gov |

| C-N Cross-Coupling | Palladium catalyst | Aryl halide and primary amine | Versatile for constructing N-arylated compounds | acs.org |

| Organoborane-based | Triethylborane | N-(benzoyloxy)amine | Good to excellent yields for N-ethylation | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nnsaikiacollege.orgdiva-portal.org These principles are increasingly being applied to the synthesis of amines.

Solvent-Free and Aqueous-Phase Approaches for this compound

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nnsaikiacollege.org Research has focused on developing solvent-free and aqueous-phase synthetic methods.

Mechanochemistry, which involves reactions conducted in a ball mill without bulk solvents, has been successfully applied to the N-methylation of secondary amines. mostwiedzy.pl This solvent-free approach offers rapid reaction times and high yields. mostwiedzy.pl Microwave-assisted synthesis under solvent-free conditions has also been reported for the reaction of disubstituted triazines with 2,4-dimethoxybenzylamine (B23717), showcasing an efficient and green methodology. arkat-usa.orgresearchgate.net

Aqueous-phase synthesis offers an environmentally benign alternative to organic solvents. Secondary amines can be synthesized from primary amines in entirely aqueous media using a bicatalytic system of aluminum powder and rhodium or ruthenium on charcoal. researchgate.net A water-soluble calix google.comresorcinarene sulfonic acid has also been used as a recyclable catalyst for the dehydrative amination of alcohols in water. organic-chemistry.org

| Method | Catalyst/Conditions | Reactants | Key Feature | Reference |

| Mechanochemistry (Ball Milling) | Sodium triacetoxyborohydride, Formalin | Secondary amines | Solvent-free, rapid (20 min), high yields (78-95%) | mostwiedzy.pl |

| Microwave-assisted Synthesis | Microwave irradiation (50W, 150°C) | Disubstituted triazines, 2,4-Dimethoxybenzylamine | Solvent-free, rapid (5-10 min) | arkat-usa.orgresearchgate.net |

| Aqueous-Phase Synthesis | Al powder, Rh/C or Ru/C | Primary amines | Completely aqueous media | researchgate.net |

| Aqueous Dehydrative Amination | Water-soluble calix google.comresorcinarene sulfonic acid | Alcohols, Amines | Environmentally benign, recyclable catalyst | organic-chemistry.org |

Catalyst-Mediated and Energy-Efficient Syntheses of this compound

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder, more energy-efficient conditions. nnsaikiacollege.org

Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled. Raney Co and Ni-based catalysts have been shown to be effective in the reductive amination of carbonyl compounds. mdpi.com The use of commercial nickel catalysts has enabled the direct synthesis of primary benzylamines from benzyl (B1604629) alcohols using accessible ammonia sources. acs.org Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) have been used for the catalytic amination of bio-derived phenolics. mdpi.com

Energy efficiency is another critical aspect of green chemistry. nnsaikiacollege.org Microwave-assisted synthesis, as mentioned earlier, significantly reduces reaction times and energy consumption compared to conventional heating. arkat-usa.orgresearchgate.net Photocatalysis represents another energy-efficient approach, utilizing light to drive chemical reactions. diva-portal.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Raney Co, Co@C-600-EtOH, Ni/pNC | Reductive Amination | Heterogeneous, efficient for carbonyl amination | mdpi.com |

| Commercial Ni Catalysts | N-Alkylation of Alcohols | Uses easy-to-handle ammonia sources | acs.org |

| Pd/C, Rh/C | Reductive Amination of Phenolics | Catalytic amination of bio-derived compounds | mdpi.com |

| Ruthenium Complexes | Dehydrogenative Coupling | Energy-efficient synthesis of imines and amines | arabjchem.org |

| Laccase from Trametes versicolor / TEMPO | N-debenzylation | Biocatalytic, uses oxygen as a mild oxidant in aqueous medium | uniovi.es |

Atom Economy and E-Factor Analysis in this compound Preparations

Green chemistry principles are increasingly integral to the evaluation of synthetic routes, with atom economy (AE) and the Environmental Factor (E-factor) serving as key metrics. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-factor quantifies the amount of waste generated per unit of product. researchgate.net

The primary synthesis of this compound is achieved through the reductive amination of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxybenzylamine. This pathway is inherently efficient. In an idealized catalytic hydrogenation, the main byproduct is water, leading to a high theoretical atom economy.

Theoretical Atom Economy Calculation:

The atom economy is calculated as: AE = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3,4-dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | Reactant |

| 3,4-dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Reactant |

| Hydrogen (H₂) | H₂ | 2.02 | Reactant |

| This compound | C₁₈H₂₃NO₄ | 317.38 | Product |

| Atom Economy = (317.38 / (167.21 + 166.17 + 2.02)) * 100 = 94.6% |

While the theoretical atom economy is high, the E-factor provides a more practical measure of waste by considering solvent losses, catalyst, unreacted starting materials, and byproducts from side reactions. researchgate.net For pharmaceutical intermediates, E-factors can be significantly high due to multi-step syntheses and stringent purification requirements. researchgate.net Catalytic routes, especially those using heterogeneous catalysts that can be easily recovered and recycled, are pivotal in minimizing the E-factor. researchgate.netresearchgate.net The development of efficient, recyclable catalysts is a key strategy for improving the green credentials of this compound synthesis. researchgate.net

Optimization of Reaction Parameters for this compound Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound, thereby ensuring process efficiency and economic viability.

Influence of Temperature, Pressure, and Reaction Time on this compound Synthesis

Temperature, pressure, and reaction duration are interdependent parameters that must be carefully balanced. For catalytic reductive aminations, elevated temperatures can increase reaction rates but may also promote side reactions, such as hydrogenolysis or decomposition. acs.org

For instance, studies on related cobalt-catalyzed reductive alkylations of nitriles and aldehydes have utilized conditions of 100 °C and 1.5 MPa of hydrogen pressure for 20 hours. researchgate.netresearchgate.net Nickel-catalyzed aminations of benzyl alcohols have been explored at temperatures between 160-180 °C, with 180 °C often found to be ideal for both conversion and selectivity. acs.org The reaction time is optimized to ensure complete conversion of the starting materials; profiles of product formation over time typically show a gradual increase until a plateau is reached. acs.org Hydrothermal synthesis methods can employ even higher temperatures (e.g., 230°C) but for much shorter reaction times, sometimes less than 10 minutes. d-nb.info

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Reference |

|---|---|---|---|---|

| Cobalt / N-SiC | 100 | 1.5 (H₂) | 20 | researchgate.netresearchgate.net |

| Raney Ni | 160-180 | Not specified | 2-24 | acs.org |

| Hydrothermal (catalyst-free) | 110-230 | Autogenous (0.5-2.2) | 0.17-1 | d-nb.info |

| Pd on Carbon | 100 | 2.5 (H₂) | Not specified | google.com |

Note: The data in this table represents parameters for analogous reductive amination reactions and illustrates typical ranges investigated during optimization.

Role of Catalyst Loading, Ligand Design, and Reagent Stoichiometry in this compound Formation

The choice of catalyst and its associated parameters are fundamental to the success of the synthesis.

Catalyst Loading: The amount of catalyst is minimized to reduce costs and environmental impact without compromising reaction efficiency. Research on related hydrogenations shows that catalyst loading can often be optimized to as low as 2-5 mol%. researchgate.netresearchgate.netsigmaaldrich.com For example, in the reductive amination of benzaldehyde (B42025), a palladium catalyst loading of 5 mol% was found to be effective. nih.gov Increasing the catalyst amount can lead to full substrate conversion but may also enhance undesirable side reactions. acs.org

Ligand Design: In homogeneous catalysis, the ligand bound to the metal center plays a critical role in determining the catalyst's activity and selectivity. For ruthenium-catalyzed N-alkylation reactions, various N-heterocyclic carbene (NHC) ligands have been synthesized and tested to find the most efficient catalyst system. researchgate.net The electronic properties of ligands can influence the rate-limiting step of the catalytic cycle; electron-withdrawing groups on the ligand can sometimes improve reaction efficiency. escholarship.org

Reagent Stoichiometry: The molar ratio of the reactants is optimized to drive the reaction to completion and minimize waste. In the reductive amination synthesis of a related N-alkylated amine, a slight excess of the amine (1.3 equivalents) and the reducing agent (1.4 equivalents) relative to the aldehyde (1 equivalent) was used to ensure high conversion. nih.gov In other protocols, an excess of the aldehyde may be used. google.com The stoichiometry must be carefully controlled to prevent the formation of tertiary amines or other over-alkylated byproducts.

Isolation and Purification Techniques for this compound

Achieving high purity is essential, particularly for intermediates destined for pharmaceutical applications. A multi-step approach is typically employed for the isolation and purification of this compound.

Catalyst Removal: If a heterogeneous catalyst such as Palladium on carbon (Pd/C) is used, it is first removed by filtration of the reaction mixture through a pad of a filter aid like silica (B1680970) gel. mdpi.com

Solvent Extraction: The crude product is typically worked up using a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed sequentially with aqueous solutions to remove impurities. google.comprepchem.com This often includes washing with a dilute acid, followed by a basic solution like sodium bicarbonate to neutralize any remaining acid and remove acidic byproducts, and finally with brine. google.com

Drying and Concentration: The organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator. prepchem.com

Crystallization/Salt Formation: The amine can be purified further by crystallization from a suitable solvent or solvent mixture. An effective method for purifying amines is to convert them into their hydrochloride salts, which are often crystalline and can be easily isolated and purified by recrystallization. nih.gov The free amine can then be regenerated by treatment with a base. prepchem.com

Chromatography: For achieving very high purity, column chromatography on silica gel may be employed, though this is more common on a laboratory scale than an industrial one due to cost and solvent usage. mdpi.com

Industrial Scale-Up Considerations and Process Intensification for this compound

Translating a laboratory-scale synthesis of this compound to an industrial process involves significant challenges and requires a focus on process intensification.

Process Safety and Heat Management: Reductive amination reactions are often exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway and maintain a consistent reaction temperature. This may involve using jacketed reactors with precise temperature control and managing the rate of reagent addition. google.com

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants, solvent, catalyst, and (if applicable) hydrogen gas is crucial. Poor mass transfer can lead to lower reaction rates and inconsistent product quality.

Downstream Processing: The efficiency of isolation and purification steps is paramount on an industrial scale. Minimizing solvent use, developing robust crystallization procedures, and reducing the number of unit operations are key goals. "Telescoping," where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net

Process Intensification: This involves developing technologies to make the manufacturing process smaller, safer, and more energy-efficient. For amine synthesis, this could include the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and easier automation. nih.govacs.org

Chemical Reactivity and Mechanistic Pathways of Bis 3,4 Dimethoxybenzyl Amine

Nucleophilic Reactivity of the Amine Moiety in Bis(3,4-dimethoxybenzyl)amine

The lone pair of electrons on the nitrogen atom of this compound dictates its nucleophilic character, making it susceptible to reactions with a variety of electrophiles. This reactivity is fundamental to its utility as a building block in organic synthesis.

Acylation, Sulfonylation, and Carbamoylation Reactions of this compound

Acylation: The reaction of amines with acylating agents to form amides is a well-established transformation. While direct acylation of this compound is not extensively detailed in the provided search results, the acylation of related primary amines, such as in the synthesis of 3-(3,4-dimethoxybenzoyl)-2,5-bis(phenylamino)-1,4-benzoquinone, demonstrates the general reactivity of the amine group towards acylating agents. mdpi.com The process typically involves the reaction of the amine with an acyl halide or anhydride.

Sulfonylation: The formation of sulfonamides from amines is a common synthetic procedure. This compound can undergo sulfonylation by reacting with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an anhydrous solvent such as THF or DCM. This reaction is exemplified by the synthesis of various N-(3,4-dimethoxybenzyl) substituted sulfonamides, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Carbamoylation: Carbamoylation involves the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride to yield a urea (B33335) or a carbamate, respectively. This type of reaction is crucial in the synthesis of various biologically active molecules. The process often utilizes coupling agents like bis-(4-nitrophenyl) carbonate or disuccinimidyl carbonate (DSC) to activate a carboxylic acid for reaction with an amine, or chloroformates for the direct formation of carbamates. google.com

Electrophilic Additions and Derivatizations at the Nitrogen Center of this compound

The nitrogen center of this compound readily participates in electrophilic addition and derivatization reactions. A primary example is N-alkylation, where the amine reacts with alkyl halides to form tertiary amines. evitachem.com This reactivity is fundamental in building more complex molecular architectures. For instance, derivatives of 3,4-dimethoxybenzyl amine are used as intermediates in the synthesis of isoquinoline (B145761) derivatives. evitachem.com

Another significant derivatization is the use of the 3,4-dimethoxybenzyl (DMB) group as a protecting group for amines in multi-step synthesis. libretexts.org The DMB group is known for its stability and can be cleaved under specific conditions, such as through hydrogenolysis or oxidative cleavage, without affecting other sensitive functional groups. libretexts.org

Condensation Reactions and Imine Formation from this compound

Condensation reactions involving amines and carbonyl compounds are fundamental in organic synthesis, leading to the formation of imines (Schiff bases). wikipedia.org These reactions proceed through a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org To drive the equilibrium towards imine formation, dehydrating agents or azeotropic distillation are often employed. wikipedia.org

While specific examples of imine formation directly from this compound are not prevalent in the search results, the reverse reaction, reductive amination, is a common method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the corresponding amine. wikipedia.orgsmolecule.com The synthesis of 3,4-dimethoxybenzyl amine itself can be achieved from 3,4-dimethoxybenzaldehyde (B141060) through imine formation with hydroxylamine (B1172632), followed by reduction. evitachem.com

Cyclization and Rearrangement Processes Involving this compound Scaffolds

The structural framework of this compound and its derivatives provides a versatile platform for constructing complex heterocyclic systems through cyclization and rearrangement reactions.

Intramolecular Cyclization Pathways for this compound Derivatives

Derivatives of this compound are key precursors for the synthesis of isoquinoline alkaloids. A prominent method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.

Another significant pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. For example, the synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through such pathways. nih.gov

Furthermore, intramolecular cyclization of activated carbamic acid derivatives containing an unprotected primary or secondary amine function can be used to form cyclic urea compounds. google.com This type of reaction is sensitive to concentration and temperature, typically carried out at low temperatures to control the reaction rate. google.com

Structural Rearrangements and Ring Transformations of this compound-Derived Intermediates

Intermediates derived from this compound can undergo various structural rearrangements. For instance, in the synthesis of certain isoquinoline alkaloids, rearrangements can occur under acidic or thermal conditions. The Stieglitz rearrangement, involving the rearrangement of trityl N-haloamines, is a known method for forming imines which can be precursors to other heterocyclic systems. wikipedia.org

While specific examples of large-scale structural rearrangements of this compound-derived intermediates are not explicitly detailed, the inherent reactivity of the dimethoxybenzyl groups and the amine functionality suggests the potential for various acid-catalyzed rearrangements and ring transformations, leading to diverse and complex molecular architectures.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is largely dictated by the presence of the secondary amine nitrogen and the two benzylic C-H bonds, which are activated by the electron-donating 3,4-dimethoxy substituents on the aromatic rings. These features make the compound susceptible to both oxidation and reduction reactions at several sites.

While specific studies detailing the oxidation of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of secondary amines and benzylamines. uomustansiriyah.edu.iq The primary sites for oxidation are the nitrogen atom and the adjacent methylene (B1212753) (benzylic) carbons.

Oxidation can proceed via two principal pathways:

N-Oxidation: Direct oxidation of the secondary amine nitrogen can yield the corresponding N,N-disubstituted hydroxylamine, N,N-bis(3,4-dimethoxybenzyl)hydroxylamine. This transformation can be achieved using selective oxidizing agents that are known to favor N-oxidation over C-H oxidation. Reagents such as choline (B1196258) peroxydisulfate (B1198043) (ChPS) and Oxone® (potassium peroxymonosulfate) mediated by silica (B1680970) gel have been used for the selective oxidation of various secondary amines to hydroxylamines, often under mild and green reaction conditions. thieme-connect.comacs.orgorganic-chemistry.orgthieme-connect.com Further oxidation of the hydroxylamine could potentially lead to nitrone formation, although this is generally less common for secondary amines compared to primary amines. uomustansiriyah.edu.iq

C-H Oxidation (Dehydrogenation): The benzylic C-H bonds are susceptible to oxidation, leading to the formation of an imine, specifically N-(3,4-dimethoxybenzylidene)-3,4-dimethoxybenzylamine. This dehydrogenation is a common pathway for secondary benzylamines. researchgate.net Bioinspired catalytic systems, such as those using quinone-based catalysts like 1,10-phenanthroline-5,6-dione (B1662461) in the presence of a ZnI₂ co-catalyst, have proven effective for the aerobic oxidation of secondary amines like dibenzylamine (B1670424) to the corresponding imine under mild conditions. nih.gov Other reagents, including iodosobenzene, can also facilitate this transformation. rsc.org In some cases, particularly with strong oxidants like RuO₄, overoxidation to amides can occur. researchgate.net The electron-donating nature of the dimethoxybenzyl groups is expected to facilitate this oxidation by stabilizing the transition state.

The table below summarizes various oxidizing systems applicable to secondary amines, which could be adapted for the selective oxidation of this compound.

| Oxidizing System | Substrate Type | Major Product | Reference |

|---|---|---|---|

| Choline Peroxydisulfate (ChPS) | General Secondary Amines | N,N-Disubstituted Hydroxylamine | thieme-connect.comorganic-chemistry.org |

| Oxone® / Silica Gel | General Secondary Amines | N,N-Disubstituted Hydroxylamine | acs.org |

| 1,10-Phenanthroline-5,6-dione / ZnI₂ / O₂ | Dibenzylamine | Imine | nih.gov |

| Iodosobenzene | General Secondary Amines | Imine | rsc.org |

| RuO₂ / NaIO₄ | Secondary Benzylamines | Imine / Amide | researchgate.net |

The primary reductive pathway for this compound involves the cleavage of the carbon-nitrogen bonds via catalytic hydrogenolysis. This reaction is a standard method for the deprotection of N-benzyl groups. thieme-connect.comclockss.org

C-N Bond Hydrogenolysis: The benzyl (B1604629) groups in this compound can be reductively cleaved to yield 3,4-dimethoxybenzylamine (B142225), which upon further reduction can produce 3,4-dimethyltoluene. This process, known as debenzylation, is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. clockss.orgresearchgate.net Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in place of H₂ gas, is also an effective and often more convenient method. thieme-connect.com The reaction proceeds by adsorption of the benzylamine (B48309) onto the catalyst surface, followed by cleavage of the C-N bond.

Reduction of Derivatives: The imine derivative, N-(3,4-dimethoxybenzylidene)-3,4-dimethoxybenzylamine, formed from the oxidation of the parent amine, can be readily reduced back to this compound. This transformation is a key step in reductive amination procedures. A variety of reducing agents are effective for imine reduction, including borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and complex boranes such as Me₂S-BH₃. researchgate.net Alternatively, catalytic hydrogenation over catalysts like palladium, platinum, or nickel can also achieve this reduction quantitatively. nih.gov

The following table outlines common catalytic systems used for the reductive cleavage of N-benzylamines.

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Alcohol | Effective for transfer hydrogenolysis. | thieme-connect.com |

| 20% Pd(OH)₂-C | H₂ (1 atm) | Methanol | Extremely mild conditions, high efficiency. | clockss.org |

| Pd/C | H₂ | Methanol / 1,1,2-Trichloroethane | Synergistic system for quantitative debenzylation. | organic-chemistry.org |

| Pd-C | Formic Acid | Formic Acid | Acid protonates the amine, facilitating cleavage. | google.com |

Derivatization and Structural Modification Strategies for Bis 3,4 Dimethoxybenzyl Amine

Functionalization at the Nitrogen Atom of Bis(3,4-dimethoxybenzyl)amine

The lone pair of electrons on the secondary amine nitrogen atom makes it a prime site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

The nucleophilic nitrogen of this compound can react with various electrophilic partners to form stable covalent bonds, yielding a range of N-substituted derivatives.

Amides: Amide derivatives are commonly prepared through the reaction of the secondary amine with an acyl chloride or acid anhydride. libretexts.org This acylation reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. For instance, reacting this compound with coumarin-3-carbonyl chloride yields the corresponding N,N-disubstituted carboxamide. mdpi.com

Ureas and Thioureas: The synthesis of ureas and thioureas is achieved by reacting the amine with isocyanates and isothiocyanates, respectively. csic.esbeilstein-journals.orgnih.gov This addition reaction is often performed in an aprotic solvent and does not require a catalyst. csic.esgoogle.com The process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. csic.es Mechanochemical methods, such as ball-milling, have also been employed for the solvent-free synthesis of ureas and thioureas from amines and isocyanates/isothiocyanates. nih.gov

Sulfonamides: Sulfonamides are synthesized by reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. nih.gov The 3,4-dimethoxybenzyl (DMB) group in these resulting tertiary sulfonamides has been noted for its role as a protecting group that can be cleaved under specific catalytic conditions. nih.gov For example, bismuth(III) triflate has been shown to catalyze the chemoselective C–N bond cleavage of DMB-substituted tertiary sulfonamides. nih.gov

The following table summarizes these functionalization reactions at the nitrogen atom:

Table 1: Synthesis of N-Functionalized Derivatives| Derivative Type | Reagent Type | General Conditions |

|---|---|---|

| Amide | Acyl Chloride | Base (e.g., triethylamine), Aprotic Solvent (e.g., DCM) |

| Urea (B33335) | Isocyanate | Aprotic Solvent |

| Thiourea | Isothiocyanate | Aprotic Solvent |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., pyridine or triethylamine), Anhydrous Solvent |

Further modifications at the nitrogen center include alkylation to form quaternary ammonium (B1175870) salts and oxidation to N-oxides.

Quaternization: As a secondary amine, this compound can be alkylated to a tertiary amine, which can then undergo further alkylation to form a quaternary ammonium salt. wikipedia.org This reaction, known as the Menshutkin reaction, involves treating the tertiary amine with an alkyl halide. wikipedia.org This process makes the nitrogen center permanently cationic.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative. This is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Salt Formation: Being basic, this compound readily reacts with acids to form salts. Treatment with mineral acids (e.g., hydrochloric acid) or organic acids results in the formation of the corresponding ammonium salt, which often exhibits increased water solubility compared to the free base.

Modification of the Aromatic Ring Systems of this compound

The two 3,4-dimethoxybenzyl moieties contain electron-rich benzene (B151609) rings that are susceptible to electrophilic attack.

The methoxy (B1213986) groups are strong activating, ortho-para directing groups. libretexts.org In the 3,4-dimethoxyphenyl system, the positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The C-5 position is para to the C-4 methoxy group and ortho to the C-3 methoxy group, while the C-2 and C-6 positions are ortho to the C-3 and C-4 methoxy groups, respectively. The bulky N-benzyl substituent may sterically hinder attack at the C-6 position. Therefore, electrophilic substitution is expected to occur predominantly at the C-2 or C-5 positions, which are highly activated. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would introduce a nitro group, while halogenation would add a halogen atom to the aromatic ring.

Modification of the substituent pattern on the aromatic rings can be achieved either by altering the existing methoxy groups or by synthesizing the molecule from differently substituted starting materials.

Demethylation and Re-alkylation: The methoxy groups can be cleaved to form hydroxyl groups via demethylation, commonly using reagents like boron tribromide (BBr₃). The resulting dihydroxybenzylamine derivative can then be selectively re-alkylated to introduce different alkoxy groups, thereby modifying the substitution pattern. The 3,4-dimethoxybenzyl group itself is sometimes used as a protecting group for hydroxyl functions, valued for its stability and selective removal under specific oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.de

Synthesis from Substituted Precursors: A more direct approach to analogs with different ring substituents is to begin the synthesis from appropriately substituted benzaldehydes or benzylamines. For example, using 3,4,5-trimethoxybenzylamine (B102388) or 4-methoxybenzylamine (B45378) in coupling reactions would yield analogs with different methoxy patterns. marquette.edunih.gov This strategy allows for the introduction of a wide variety of substituents at various positions on the aromatic rings.

Design and Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs allows for a systematic exploration of structure-property relationships.

Analogs: Analogs of this compound can be designed with different substituents on the aromatic rings. For instance, replacing the two methoxy groups with a methylenedioxy group leads to the synthesis of Bis(3,4-methylenedioxybenzyl)amine. marquette.edunih.gov Other analogs could involve replacing the methoxy groups with halogens, alkyl groups, or other functional groups by starting with the corresponding substituted benzylamines. derpharmachemica.comorganic-chemistry.org For example, analogs such as N,N-Bis(4-chlorobenzyl)amine have been synthesized via related methods. marquette.edu

Homologs: Homologs can be synthesized by altering the length of the carbon chain connecting the nitrogen atom to the aromatic rings. For example, instead of a benzyl (B1604629) group (a one-carbon linker), a phenethyl group (a two-carbon linker) could be used, leading to Bis(3,4-dimethoxyphenethyl)amine. The synthesis of such compounds can be achieved by coupling the appropriate amine, like 2-(3,4-dimethoxyphenyl)ethanamine, with a suitable electrophile. nih.gov

The following table lists examples of synthesized analogs and homologs.

Table 2: Examples of Synthesized Analogs and Homologs| Compound Name | Structural Difference from Parent Compound | Synthesis Method | Reference |

|---|---|---|---|

| Bis(3,4-methylenedioxybenzyl)amine | 3,4-dimethoxy groups replaced by a 3,4-methylenedioxy group | Ruthenium-catalyzed deaminative coupling of 1-(1,3-benzodioxol-5-yl)methanamine | marquette.edunih.gov |

| N,N-Bis(4-chlorobenzyl)amine | 3,4-dimethoxy groups replaced by a 4-chloro group | Ruthenium-catalyzed deaminative coupling of 4-chlorobenzylamine | marquette.edu |

| Bis(3,4-dimethoxyphenethyl)amine | Benzyl linker replaced by a phenethyl linker | Alkylation of 2-(3,4-dimethoxyphenyl)ethanamine | nih.gov |

| 1,4-bis{3-[N-(3,4-dimethoxybenzyl)amino]propyl}piperazine | Complex homolog with piperazine (B1678402) core | Reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with 1,4-bis(3-aminopropyl)piperazine (B145938) | google.com |

Alterations in Linker Length and Branching for this compound Derivatives

The structural integrity and functional activity of this compound can be significantly influenced by modifying the linker that connects the two 3,4-dimethoxybenzyl moieties. These alterations can involve changing the length of the linker, introducing branching, or incorporating different functional groups to modulate the molecule's conformational flexibility and electronic properties.

One effective method for creating unsymmetrical derivatives, thereby altering the branching, is through the ruthenium-catalyzed deaminative coupling of two different primary amines. nih.govmarquette.edu For instance, the reaction of 3,4-dimethoxybenzylamine (B142225) with another primary amine, such as a simple alkyl amine or a differently substituted benzylamine (B48309), can yield a range of unsymmetrical secondary amines. This approach has been successfully used to synthesize analogs like N-cyclohexyl-4-methoxybenzenemethanamine, demonstrating the feasibility of creating a diverse library of derivatives. nih.gov The reaction conditions typically involve a ruthenium complex and a catechol ligand, which chemoselectively promotes the coupling. nih.govmarquette.edu

Another strategy involves the direct N-alkylation or N-arylation of a primary amine with a suitable benzyl halide. This allows for the systematic variation of one of the benzyl groups, leading to derivatives with different steric and electronic profiles.

The following table illustrates potential derivatives of this compound with altered linker structures, based on established synthetic methodologies for unsymmetrical dibenzylamines.

Table 1: Hypothetical Derivatives of this compound with Modified Linkers (Note: This table is illustrative and based on known synthetic methods for related compounds.)

| Derivative Name | Modification | Potential Synthetic Route |

| N-(3,4-Dimethoxybenzyl)-N-benzylamine | Asymmetrical substitution | Reductive amination of benzaldehyde (B42025) with 3,4-dimethoxybenzylamine |

| N-(3,4-Dimethoxybenzyl)-N-(2-phenylethyl)amine | Linker elongation | N-alkylation of 3,4-dimethoxybenzylamine with 2-phenylethyl bromide |

| 1-(3,4-Dimethoxyphenyl)-N-(3,4-dimethoxybenzyl)methanamine | Introduction of branching | Reductive amination of 3,4-dimethoxyacetophenone with 3,4-dimethoxybenzylamine |

Incorporation of Chiral Elements and Stereoselective Synthesis of this compound Analogs

The introduction of chirality into the this compound scaffold opens up avenues for applications in asymmetric catalysis and stereospecific molecular recognition. Several strategies can be employed to achieve stereoselective synthesis of its analogs.

One approach is the use of a chiral auxiliary. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be reacted with 3,4-dimethoxybenzaldehyde to form a chiral imine, which is then reduced to a chiral secondary amine. Subsequent reaction with another 3,4-dimethoxybenzyl moiety would yield a chiral, unsymmetrical dibenzylamine (B1670424). A study on the asymmetric Michael addition of lithium (S)-N-(3,4-dimethoxybenzyl)-N-(α-methylbenzyl)amide to α,β-unsaturated esters demonstrates the utility of such chiral synthons. researchgate.net

Another powerful method is asymmetric catalysis. The enantioselective reduction of an imine formed from 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzylamine, using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand), can directly produce an enantiomerically enriched this compound. rsc.org

Furthermore, chiral resolution of a racemic mixture of this compound can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine. wikipedia.org The diastereomers can then be separated by crystallization, followed by liberation of the pure enantiomers. wikipedia.org

Table 2: Potential Chiral Analogs of this compound and Synthetic Strategies

| Chiral Analog | Stereocenter Location | Potential Synthetic Strategy |

| (R)- or (S)-Bis(3,4-dimethoxybenzyl)amine | Nitrogen (if planar chirality is induced) or adjacent carbon | Asymmetric reduction of the corresponding imine |

| (R)- or (S)-1-(3,4-Dimethoxyphenyl)-N-(3,4-dimethoxybenzyl)methanamine | Carbon adjacent to nitrogen | Asymmetric addition of an organometallic reagent to a chiral imine |

| Diastereomeric salts of this compound | Amine nitrogen | Reaction with a chiral acid (e.g., tartaric acid) for resolution |

Heterogeneous Derivatization and Immobilization of this compound

The immobilization of this compound onto solid supports transforms it into a heterogeneous system, which is highly advantageous for applications in catalysis and separation processes due to the ease of recovery and recyclability of the active molecule.

Common solid supports include inorganic materials like silica (B1680970) and alumina (B75360), as well as organic polymers such as polystyrene. researchgate.net The choice of support depends on the intended application and the required chemical and thermal stability.

The immobilization can be achieved through several methods. Covalent attachment is a robust strategy that involves forming a stable chemical bond between the amine and the functionalized support. For example, a chloromethylated polystyrene resin can react with the secondary amine of this compound to form a new carbon-nitrogen bond, effectively tethering the molecule to the polymer. mdpi.com Alternatively, supports functionalized with aldehyde groups can undergo reductive amination with the amine.

Another approach is the immobilization of a metal complex of this compound. The amine can act as a ligand, coordinating to a metal center, and this entire complex can then be anchored to a support. This is particularly relevant for creating heterogeneous catalysts. For instance, palladium complexes of benzylamines have been immobilized on solid supports for use in cross-coupling reactions. mdpi.com

The properties of the resulting heterogeneous material, such as catalytic activity and selectivity, can be influenced by the nature of the support, the linker used for immobilization, and the loading of the amine on the support.

Table 3: Strategies for Heterogeneous Derivatization of this compound

| Support Material | Functional Group on Support | Immobilization Chemistry | Potential Application |

| Polystyrene | Chloromethyl | Nucleophilic substitution | Heterogeneous catalyst, scavenger resin |

| Silica Gel | Aldehyde | Reductive amination | Heterogeneous catalyst, affinity chromatography |

| Merrifield Resin | Benzylamine | Further functionalization | Solid-phase synthesis of derivatives |

Role of Bis 3,4 Dimethoxybenzyl Amine in Coordination Chemistry and Catalysis

Bis(3,4-dimethoxybenzyl)amine as a Ligand in Transition Metal Complex Formation

The formation of transition metal complexes is fundamentally influenced by the ligand's ability to donate electrons and its three-dimensional structure. This compound possesses distinct electronic and steric features that would govern its interaction with metal centers.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Based on its molecular structure, this compound is expected to primarily function as a monodentate ligand.

Primary Coordination: The principal donor site is the lone pair of electrons on the secondary amine nitrogen atom. This allows the ligand to form a single coordinate covalent bond with a metal center (M-N). youtube.com

Potential for Hemilability: The oxygen atoms of the four methoxy (B1213986) groups on the benzyl (B1604629) rings could potentially act as secondary, weak donor sites. However, coordination through these oxygen atoms is generally considered unlikely. Such an interaction would necessitate the formation of large, flexible, and entropically unfavorable chelate rings. In most scenarios, the nitrogen atom would be the sole point of coordination. Multidentate coordination in amine ligands is typically observed when donor atoms are linked by shorter, more rigid chains that favor chelation. acs.orgnih.gov

| Feature | Description |

| Primary Donor Atom | Nitrogen (N) |

| Expected Denticity | Monodentate |

| Coordination Bond | M-N σ-bond |

| Potential Secondary Donors | Oxygen (O) from methoxy groups (unlikely to coordinate) |

General Synthetic Approach:

Reactants: this compound and a transition metal salt (e.g., metal halides like MCl₂, metal nitrates, or perchlorates).

Solvent: A coordinating or non-coordinating solvent such as ethanol (B145695), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dichloromethane, depending on the solubility of the reactants.

Procedure: The ligand is typically added to a solution of the metal salt and stirred at room or elevated temperature to facilitate the displacement of labile ligands (like solvent molecules or anions) and the formation of the new metal-amine complex. The resulting complex may precipitate from the solution or be isolated after solvent removal.

Structural Elucidation Techniques: The definitive structure and bonding within these complexes would be determined using a combination of spectroscopic and analytical methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm coordination, one would look for a shift in the N-H stretching frequency and the appearance of a new band corresponding to the M-N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the ligand's protons and carbons upon coordination to a diamagnetic metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

The utility of a ligand in catalysis is heavily dependent on its electronic and steric properties, which modulate the reactivity of the metal center. researchgate.netnih.gov

Electronic Effects: this compound is expected to be a strong σ-donating ligand. This property arises from two main contributions:

The nitrogen atom of a secondary amine is an effective σ-donor.

The methoxy groups (-OCH₃) at the para and meta positions of the benzyl rings are electron-donating groups. Through resonance, they increase the electron density on the phenyl rings and, by induction, on the nitrogen atom. This enhanced electron density on the nitrogen makes the ligand a more powerful electron donor to the metal center compared to simpler alkylamines or unsubstituted benzylamines. researchgate.netchemrxiv.org

This strong electron-donating character can help to stabilize metal centers in higher oxidation states and increase the electron density at the metal, which can influence its catalytic activity.

Steric Effects: The ligand possesses significant steric bulk due to the two large 3,4-dimethoxybenzyl groups. This steric hindrance has several important consequences for the resulting metal complex:

Coordination Number: The bulkiness can restrict the number of ligands that can coordinate to the metal center, favoring complexes with lower coordination numbers.

Catalytic Selectivity: The sterically demanding environment created around the metal's active site can influence the selectivity of a catalytic reaction by controlling the approach of substrates. iciq.org

Stabilization: The steric bulk can encapsulate the metal center, protecting it from decomposition pathways such as dimerization or reaction with the solvent.

| Parameter | Influence of this compound |

| Electronic Effect | Strong σ-donor, enhanced by electron-donating methoxy groups. |

| Steric Effect | High steric hindrance due to two bulky benzyl groups. |

| Impact on Metal Center | Increases electron density on the metal; stabilizes higher oxidation states. |

| Impact on Complex | Limits coordination number; creates a defined pocket for substrate binding. |

Catalytic Applications of this compound-Metal Complexes

Metal complexes containing secondary amine ligands are active in a variety of catalytic transformations. acs.org The specific electronic and steric profile of this compound suggests its potential utility in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. The bulky and electron-rich nature of a this compound-metal complex could be advantageous in several reaction types:

Cross-Coupling Reactions: In reactions like Suzuki or Heck coupling, bulky, electron-rich ligands often promote the reductive elimination step and can enhance catalyst stability and turnover numbers.

Oxidation Catalysis: The ligand's ability to stabilize high-oxidation-state metal intermediates could be beneficial in catalytic oxidation reactions.

Polymerization: The steric profile of the ligand can influence the stereoselectivity and polymer morphology in olefin polymerization catalysis.

For example, gold-catalyzed hydroamination of alkynes has been shown to be effective with bulky phosphine (B1218219) ligands, and analogous reactivity could be explored with amine-based ligands. nih.gov

Heterogeneous catalysts operate in a different phase from the reactants. A primary advantage is the ease of separation of the catalyst from the product mixture, allowing for catalyst recycling and cleaner processes. nih.gov A homogeneous catalyst based on a this compound complex could be "heterogenized" through immobilization on a solid support. ens-lyon.fr

Methods for Immobilization:

Covalent Grafting: The ligand itself could be chemically modified to include a reactive group (e.g., a silane) that allows it to be covalently bonded to the surface of a solid support like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). ui.ac.id

Non-covalent Immobilization: The complex could be adsorbed onto a support through weaker interactions, such as π-stacking between the benzyl rings and a carbon-based support like graphene or carbon nanotubes. acs.org

Encapsulation: The metal complex could be physically entrapped within the pores of a material like a zeolite or a metal-organic framework (MOF). researchgate.net

These immobilized catalysts could offer the high selectivity of a molecular catalyst combined with the practical benefits of a heterogeneous system.

Asymmetric Catalysis with Chiral this compound Scaffolds

Asymmetric catalysis, a field that garnered the 2021 Nobel Prize in Chemistry, heavily relies on chiral catalysts to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral secondary amines are among the most powerful classes of organocatalysts for these transformations. wikipedia.orgresearchgate.net They typically operate through two primary activation modes: enamine catalysis and iminium ion catalysis. wikipedia.orgyoutube.com

A chiral scaffold derived from this compound could be engineered to participate in such catalytic cycles. Chirality could be introduced by using enantiomerically pure building blocks to create a C2-symmetric backbone connecting the nitrogen atom, or by modifying the benzyl rings themselves. The bulky nature of the two 3,4-dimethoxybenzyl substituents would play a critical role in creating a defined chiral pocket around the active site. This steric hindrance is essential for effective stereochemical control, forcing substrates to approach the catalyst from a specific direction, thereby favoring the formation of one enantiomer over the other.

For instance, in an iminium-catalyzed Diels-Alder reaction, the secondary amine would reversibly react with an α,β-unsaturated aldehyde to form a chiral iminium ion. youtube.com This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for reaction. The chiral scaffold, featuring the bulky dimethoxybenzyl groups, would effectively shield one face of the dienophile, leading to a highly enantioselective cycloaddition product. Similarly, in enamine catalysis, the catalyst would react with a ketone or aldehyde to form a chiral enamine, which then acts as a nucleophile. rsc.org The stereochemical outcome of the subsequent reaction with an electrophile would be dictated by the steric environment created by the catalyst's scaffold.

The performance of such hypothetical catalysts can be benchmarked against well-established chiral secondary amine catalysts in various asymmetric reactions.

| Reaction Type | Catalyst Type | Typical Substrates | Achieved Enantiomeric Excess (ee) | Typical Yield |

|---|---|---|---|---|

| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitro-olefins | 90-99% | High |

| Diels-Alder Reaction | MacMillan Catalyst (Imidazolidinone) | α,β-Unsaturated Aldehydes, Dienes | 85-99% | Good to High |

| Aldol Reaction | Proline | Ketones, Aldehydes | Up to 99% | Variable to High |

| α-Selenenylation | Diarylprolinol Silyl Ether Salt | Aldehydes, N-(phenylseleno)phthalimide | Up to 99% | Good |

A chiral catalyst based on the this compound framework would be expected to perform effectively in these reaction classes, with its bulky electronic-rich sidearms providing the necessary steric and electronic influence for high stereoselectivity.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org Secondary amines are a cornerstone of this field, primarily through the formation of transient enamine and iminium ion intermediates. rsc.org

This compound possesses the key secondary amine functional group required for this type of catalysis. However, in its native form, its effectiveness might be limited compared to bifunctional catalysts like proline, which contains a carboxylic acid group that can act as a proton shuttle or hydrogen-bond donor to activate the electrophile. youtube.com

To enhance its organocatalytic potential, derivatives of this compound could be synthesized. By introducing an acidic or hydrogen-bond-donating moiety onto one of the benzyl rings, a bifunctional catalyst could be created. This would allow the molecule to perform both nucleophile activation (via the amine) and electrophile activation (via the new functional group) within the same transition state, mimicking the efficiency of natural enzymes.

The potential applications for such derivatives are broad:

Conjugate Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol and Mannich Reactions: Facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Cascade Reactions: A single catalyst could orchestrate a sequence of reactions, rapidly building molecular complexity from simple starting materials. rsc.org

The bulky dimethoxybenzyl groups would remain a key feature, influencing the catalyst's solubility, stability, and the steric environment of the reaction, which can be tuned to achieve desired selectivity.

This compound in Supramolecular Chemistry and Material Science Precursors

The unique combination of hydrogen-bonding capabilities and large, electron-rich aromatic surfaces makes this compound an intriguing building block for supramolecular chemistry and the development of advanced materials.

Self-Assembly and Non-Covalent Interactions Involving this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The structure of this compound is well-suited to participate in several of these interactions:

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor, while the lone pair on the nitrogen atom and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or tapes.

π-π Stacking: The two electron-rich dimethoxybenzene rings are prime candidates for π-π stacking interactions. nih.govnih.gov These interactions, where aromatic rings stack on top of each other, are a significant driving force in the formation of many supramolecular architectures. researchgate.net

Van der Waals Forces: The large surface area of the molecule ensures that weaker, but cumulative, van der Waals forces would contribute significantly to the stability of any assembled structure.

The interplay of these forces could lead derivatives of this compound to self-assemble into complex, ordered materials like fibers, gels, or liquid crystals. The precise nature of the resulting supramolecular polymer would depend on factors like solvent, temperature, and the presence of any additional functional groups on the molecule. nih.govnso-journal.org

| Interaction Type | Responsible Structural Motif | Potential Supramolecular Architecture |

|---|---|---|

| Hydrogen Bonding | Secondary Amine (N-H), Methoxy Groups (-OCH₃) | 1D Chains, Helices, Sheets |

| π-π Stacking | Dimethoxybenzene Rings | Columnar Stacks, Lamellar Structures |

| Van der Waals Forces | Entire Molecular Surface | Dense Packing, Crystalline Solids |

This compound as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. rsc.orgnih.gov While primary amines are common linkers in COF synthesis (forming stable imine linkages), the secondary amine of this compound makes it unsuitable as a primary building block for creating the extended framework itself.

However, it holds significant potential in two alternative strategies:

Post-Synthetic Modification (PSM): A pre-existing MOF or COF containing reactive primary amine (-NH₂) or aldehyde (-CHO) groups could be modified by reacting it with a derivative of this compound. rsc.orgrsc.org For example, the primary amines on a framework like IRMOF-3 could undergo reductive amination, covalently attaching the bulky dimethoxybenzylamine group to the framework's linkers. rsc.org This would functionalize the internal pores of the material, altering its properties for applications like selective gas sorption or catalysis.

Guest Encapsulation: The molecule could be introduced into the pores of a host MOF as a guest. nih.govresearchgate.net Its size, shape, and functionality could serve to template the formation of specific pore structures during synthesis or modify the host's properties after synthesis. The amine group could interact with open metal sites within the MOF, while the bulky aromatic groups would occupy significant pore volume, potentially enhancing selectivity for the adsorption of smaller molecules.

The direct synthesis of MOFs using secondary amine-functionalized linkers is challenging, but PSM offers a viable route to incorporate the desirable features of the this compound moiety into these advanced materials. rsc.org

Bis 3,4 Dimethoxybenzyl Amine As a Key Synthetic Intermediate and Precursor

Application of Bis(3,4-dimethoxybenzyl)amine in Heterocyclic Compound Synthesis

The structural framework of this compound makes it an ideal starting material or intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. The benzyl (B1604629) groups can be readily manipulated or cleaved, and the nitrogen atom serves as a key nucleophilic or basic center for ring-forming reactions.

The 3,4-dimethoxybenzyl subunit is a classic component of numerous isoquinoline (B145761) and tetrahydroisoquinoline (THIQ) alkaloids. This compound can serve as a precursor to key intermediates in synthetic routes to these scaffolds, such as the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. google.com The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines is a critical area of research due to the wide range of biological activities exhibited by this class of compounds. rsc.org

Strategic approaches often involve the coupling of a 3,4-dimethoxybenzyl moiety with another component to construct the core structure. For instance, the total synthesis of tetrahydroisoquinoline-based natural products like laudanosine (B1674548) and romneine has been achieved using 3,4-dimethoxybenzyl mesylate as a key reagent for coupling reactions. researchgate.net These natural products are themselves precursors for other important alkaloids such as glaucine (B1671577) and dicentrine. researchgate.net The synthesis of these complex molecules often relies on the selective generation of benzylic carbanions and their subsequent reaction with electrophiles like 3,4-dimethoxybenzyl mesylate. researchgate.net Furthermore, the resulting tetrahydroisoquinoline ring system can be aromatized to the corresponding isoquinoline through dehydrogenation using various reagents, including chloranil. thieme-connect.de

The utility of the 3,4-dimethoxybenzyl motif extends to the synthesis of other complex heterocyclic systems, notably phenanthroindolizidine and phenanthroquinolizidine alkaloids, which are known for their significant biological activities. thieme-connect.comnih.gov The total synthesis of (S)-(+)-tylophorine, a well-known phenanthroindolizidine alkaloid, exemplifies this application. A convergent synthesis can be achieved starting from 3,4-dimethoxybenzyl alcohol, which is used to construct the phenanthrene (B1679779) portion of the molecule. nih.gov This phenanthrene fragment is then coupled with a suitable nitrogen-containing ring system to complete the indolizidine core. nih.gov

In other strategies, precursors derived from 3,4-dimethoxybenzyl moieties, such as 3,4-dimethoxybenzaldehyde (B141060) and 3,4-dimethoxybenzylcyanide, are used to build the necessary phenanthrene framework, which is then elaborated into the final alkaloid structure. thieme-connect.com For example, the condensation of a β-amino ketone with 3,4-dimethoxyphenylacetaldehyde is a key step in the synthesis of the indolizidine alkaloid septicine. thieme-connect.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using 3,4-Dimethoxybenzyl Precursors

| Heterocycle Class | Specific Alkaloid(s) | Key Precursor Derived from 3,4-Dimethoxybenzyl Moiety | Reference |

| Tetrahydroisoquinoline | Laudanosine, Romneine | 3,4-Dimethoxybenzyl mesylate | researchgate.net |

| Isoquinoline | Glaucine, Dicentrine | Laudanosine, Romneine | researchgate.net |

| Phenanthroindolizidine | (S)-(+)-Tylophorine | 3,4-Dimethoxybenzyl alcohol | nih.gov |

| Indolizidine | Septicine | 3,4-Dimethoxyphenylacetaldehyde | thieme-connect.com |

This compound in the Synthesis of Complex Polyamines and Peptidomimetics

Polyamines are ubiquitous organic cations essential for cell growth and proliferation, making them and their analogues important targets in medicinal chemistry. tcichemicals.comnih.gov this compound can be a valuable precursor in the synthesis of complex polyamine derivatives. For example, reductive amination of 3,4-dimethoxybenzaldehyde with a diamine, such as 1,4-bis(3-aminopropyl)piperazine (B145938), followed by reduction, yields sophisticated polyamine structures. google.com Synthetic strategies for creating diverse polyamine libraries often involve alkylation reactions, reductions of amides or nitriles, and Michael additions. researchgate.net

In the field of peptidomimetics, which are designed to mimic or block the biological function of peptides, the dimethoxybenzyl group finds application. sigmaaldrich.com These compounds aim to overcome the limitations of natural peptides, such as poor stability and bioavailability. Research has shown that coupling arylalkyl amines, including derivatives of dimethoxybenzyl amine, to peptide-like backbones can produce potent modulators of biological targets like P-glycoprotein. nih.gov The tetrahydroisoquinoline scaffold, often constructed using dimethoxybenzyl precursors, is also a key structural element in opioid receptor peptidomimetics. mdpi.com

Protective Group Chemistry: Application and Cleavage of the Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl (DMB) group, which constitutes the backbone of this compound, is a widely used protecting group in organic synthesis, particularly for amines, alcohols, and thiols. sciopen.comclockss.org Its popularity stems from its stability to a range of reaction conditions and, more importantly, the multiple methods available for its selective removal.

The electron-donating methoxy (B1213986) groups render the benzyl group highly susceptible to cleavage under mild oxidative or acidic conditions. nih.gov This allows for deprotection without affecting other more robust protecting groups like the standard benzyl (Bn) or p-methoxybenzyl (PMB) groups. organic-chemistry.org

Common Cleavage Conditions for the DMB Group:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for cleaving DMB ethers and amines. nih.govnih.gov

Acidic Cleavage: Trifluoroacetic acid (TFA) is commonly used, often in the presence of a scavenger like anisole, to cleave the DMB group. sciopen.comresearchgate.net This method is particularly effective due to the stability of the resulting DMB cation.

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to deprotect DMB-protected amides (γ-lactams) under mild, neutral conditions at room temperature, which is advantageous when dealing with sensitive substrates. clockss.org

Catalytic Cleavage: Bismuth(III) triflate (Bi(OTf)₃) has been identified as a catalyst for the highly chemoselective C–N bond cleavage of DMB-substituted tertiary sulfonamides. nih.gov

Table 2: Selected Reagents for the Cleavage of the 3,4-Dimethoxybenzyl (DMB) Protecting Group

| Reagent | Type of Cleavage | Substrate Class | Reference |

| Trifluoroacetic Acid (TFA) | Acidic | Thiols, Sulfamates | sciopen.comrsc.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidative | Alcohols, Amines | nih.gov |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative (Hypervalent Iodine) | Amides (Lactams) | clockss.org |

| Bismuth(III) triflate (Bi(OTf)₃) | Catalytic Lewis Acid | Tertiary Sulfonamides | nih.gov |

Tandem Reactions and Multicomponent Cyclizations Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly building molecular complexity. rsc.org Tandem reactions, which involve two or more sequential bond-forming events in one pot without isolating intermediates, offer similar efficiency. mdpi.com

Amines are frequent components in MCRs, such as the Ugi and Mannich reactions. beilstein-journals.org While direct examples involving this compound are specific, the closely related 2,4-dimethoxybenzylamine (B23717) is used in Ugi MCRs to synthesize complex heterocyclic structures like furo[2,3-c]isoquinolines. researchgate.net In these sequences, the dimethoxybenzyl group often serves a dual role: first as a component in the initial MCR and later as a protecting group that is cleaved during a subsequent cyclization step. thieme-connect.com The principles of these reactions, including tandem Aldol-Michael additions and transition metal-catalyzed cyclizations, are broadly applicable and suggest the potential for this compound to be employed in similar diversity-oriented syntheses. chim.itd-nb.info

Strategy for Total Synthesis of Complex Natural Product Derivatives featuring this compound Subunits

The dimethoxybenzyl motif is integral to a wide array of complex natural products. Consequently, strategies for their total synthesis often feature intermediates containing this subunit, which can be derived from or related to this compound.

In the total synthesis of the potent anticancer agent (+)-staurosporine and other indolocarbazole natural products, a 3,4-dimethoxybenzyl protected aglycon was a key intermediate for a crucial glycosylation step. johnwoodgroup.com Similarly, the total synthesis of the macrolide Amphidinolide B explored the use of a 3,4-dimethoxybenzyl (DMB) protecting group as a more readily cleavable alternative to a PMB group at a late stage of the synthesis. nih.gov The successful total synthesis of Aplyronine A, a complex marine natural product, critically relied on the use of a [(3,4-dimethoxybenzyl)oxy]methyl group to protect a key hydroxyl function, highlighting the enabling role of this moiety in assembling highly complex targets. acs.org These examples underscore how the specific chemical properties of the 3,4-dimethoxybenzyl group are strategically leveraged to overcome synthetic challenges in the construction of intricate natural product derivatives.

Theoretical and Computational Investigations of Bis 3,4 Dimethoxybenzyl Amine

Quantum Chemical Calculations for Bis(3,4-dimethoxybenzyl)amine

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's behavior at the electronic level. For this compound, such calculations would offer a fundamental understanding of its intrinsic properties.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotational freedom around several single bonds, including the C-N bonds of the central amine and the C-C bonds connecting the benzyl (B1604629) groups to the aromatic rings, as well as the rotation of the methoxy (B1213986) groups. This flexibility results in a complex potential energy surface (PES) with numerous local energy minima, each corresponding to a stable conformer.

A systematic conformational analysis would be the first step in a computational study. This would typically involve:

Initial Conformer Generation: Using molecular mechanics force fields to rapidly explore the conformational space and identify a set of low-energy starting structures.

Geometry Optimization: Employing more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), to optimize the geometry of each potential conformer.

Frequency Calculations: Performing frequency calculations for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on published experimental or computational data.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | C-C-N-C: ~180 (anti), C-O-C-C: ~0 (planar) |

| 2 | 1.25 | C-C-N-C: ~60 (gauche), C-O-C-C: ~0 (planar) |

| 3 | 2.50 | C-C-N-C: ~180 (anti), C-O-C-C: ~90 (non-planar) |

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution of this compound

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. For this compound, the key features would be the distribution of electrons and the nature of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine and the electron-rich 3,4-dimethoxy-substituted benzene (B151609) rings. The electron-donating nature of the methoxy groups increases the energy of the HOMO, making the molecule a potential nucleophile. The LUMO is likely to be distributed over the aromatic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

Charge Distribution: The distribution of partial atomic charges can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). It is expected that the nitrogen atom will carry a negative partial charge due to its higher electronegativity, making it a potential site for electrophilic attack. The oxygen atoms of the methoxy groups will also be electron-rich. The benzyl protons and the amine proton will carry positive partial charges.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential) for this compound

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of the reactivity of different sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) indicates sites prone to attack by electrophiles. For this compound, the f- function is expected to have high values on the nitrogen atom and the aromatic carbons, particularly those ortho and para to the methoxy groups.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a region of significant negative potential around the nitrogen atom and the oxygen atoms of the methoxy groups.

Molecular Dynamics Simulations and Computational Modeling of this compound Systems